molecular formula C20H19ClN4O3 B2596546 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 921806-05-5

2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Cat. No.: B2596546
CAS No.: 921806-05-5
M. Wt: 398.85
InChI Key: CHECVCLUFPQCMO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates multiple pharmacologically active motifs, including a nicotinamide scaffold, a pyridazinone core, and an ethoxyphenyl moiety. Compounds based on the pyridazinone structure, such as the one disclosed in this product, are recognized in scientific literature for their potential as inhibitors of protein-protein interactions . Research into similar pyridazinone derivatives has demonstrated their ability to engage with challenging biological targets; for instance, certain analogs have been developed as first-in-class, covalent inhibitors that disrupt the interaction between PRMT5 and its substrate adaptor proteins, a mechanism of interest in oncology research . The presence of the chloronicotinamide group is also a notable feature, as this chemical group is frequently found in compounds with various documented bioactivities . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. Researchers investigating pyridazinone chemistry or exploring novel therapeutic agents for targeted protein inhibition may find this compound particularly valuable. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-2-28-15-7-5-14(6-8-15)17-9-10-18(26)25(24-17)13-12-23-20(27)16-4-3-11-22-19(16)21/h3-11H,2,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHECVCLUFPQCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potential Applications

  • Pharmaceutical Applications:
    • Enzyme Inhibition: Compounds with similar structures are known to act as enzyme inhibitors, which can be crucial in developing treatments for diseases involving abnormal enzyme activity, such as cancer or metabolic disorders.
    • Drug Development: The presence of multiple functional groups in these compounds allows for structural modifications to enhance efficacy and reduce side effects, making them candidates for drug development.
  • Biological Research:
    • Kinase Inhibition: Similar compounds have shown potential in inhibiting specific kinases, which are enzymes involved in signaling pathways critical for cell growth and division. This makes them interesting for cancer research.
    • Antioxidant and Antidiabetic Activities: While not directly documented for this compound, related quinoxaline derivatives have shown antioxidant and antidiabetic properties, suggesting potential applications in managing oxidative stress and diabetes .

Case Studies and Research Findings

Unfortunately, there are no specific case studies or detailed research findings available for 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide . However, compounds with similar structures have been studied extensively:

  • Kinase Inhibition Studies: Research on similar compounds indicates their potential in targeting specific kinases involved in cancer progression. These studies often involve in vitro experiments to assess the inhibitory effects on enzyme activity.
  • Pharmacokinetic Studies: Understanding the pharmacokinetics of these compounds, including absorption, distribution, metabolism, and excretion, is crucial for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridazinone Derivatives

Compounds sharing the pyridazinone core but differing in substituents and side chains are critical for understanding structure-activity relationships (SAR).

Compound Name Substituents on Pyridazinone Linked Group Key Functional Differences Biological Relevance (if reported) Reference
Target Compound 3-(4-Ethoxyphenyl) Nicotinamide (2-chloro-pyridine) Ethoxy group, ethyl linker Not explicitly reported in evidence
3-[3-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl-propanamide (6h) 3-(4-Chlorophenyl)piperazine Antipyrine-propanamide hybrid Piperazine ring, chlorophenyl Acetylcholinesterase inhibition (IC₅₀)
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide (6e) 3-(4-Benzylpiperidinyl) Antipyrine-acetamide hybrid Benzylpiperidine, acetamide linker Antipyretic/analgesic activity
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine 6-Chloro, 3-amine 2-Methoxyphenyl Direct amine linkage, methoxy Crystallographic characterization

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound contrasts with chlorophenyl (6h) or benzylpiperidinyl (6e) groups, which may alter target selectivity. Ethoxy’s electron-donating nature could reduce electrophilicity compared to chloro substituents .
  • Nicotinamide vs. Antipyrine Hybrids : The nicotinamide moiety may engage in NAD-like interactions, whereas antipyrine hybrids (6e, 6h) are designed for cyclooxygenase or acetylcholinesterase binding .
Nicotinamide Analogues
Compound Name Pyridine Substituents Amide Side Chain Structural Divergence Reference
Target Compound 2-Chloro, nicotinamide 2-(3-(4-Ethoxyphenyl)-6-oxopyridazin) Ethoxyphenyl-pyridazinone linkage
2-Chloro-N-[4-({[6-(2,5-dimethylpyrrol)pyridin-2-yl]acetyl}amino)phenyl]-6-methylnicotinamide 6-Methyl, 2-chloro Pyrrol-pyridinylacetyl group Methyl substituent, pyrrole ring
Ethyl 2-chloro-6-(trifluoropropoxy-pyrazol)nicotinate Ethyl ester, trifluoropropyl Pyrazole-nicotinate ester Ester group, trifluoromethyl

Key Observations :

  • Chlorine Position : The 2-chloro substituent in the target compound and is conserved, suggesting a role in steric or electronic modulation of target binding.
  • Amide vs. Ester Functionality : The target’s amide group may enhance stability compared to ester-containing analogues (e.g., ), which are prone to hydrolysis.

Biological Activity

2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a complex organic compound belonging to the class of nicotinamide derivatives. Its structure includes a chloro group, a pyridazinone moiety, and an ethoxyphenyl substituent, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C21H22ClN3O2\text{C}_{21}\text{H}_{22}\text{ClN}_{3}\text{O}_{2}

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in pharmacology. Its structural components indicate potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, triggering intracellular signaling cascades.
  • Nucleic Acid Interaction : The compound can interact with DNA or RNA, affecting gene expression and protein synthesis.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Antitumor Activity : Studies have shown that similar compounds exhibit anti-cancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies

Recent research has focused on the synthesis and biological evaluation of related pyridazinone compounds. For instance:

  • A study investigating the synthesis of pyridazinone derivatives found that certain structural modifications enhanced their inhibitory effects on cholinesterase enzymes, indicating potential applications in neurodegenerative diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
This compoundContains chloro and pyridazinone moietiesPotential antitumor and antimicrobial activity
Pyridazinone Derivative ASimilar structure with varied substituentsEnhanced cholinesterase inhibition
Pyridazinone Derivative BDifferent phenyl substitutionsAnti-inflammatory properties

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as the pyridazinone core and subsequent coupling with nicotinamide derivatives. Key steps include:

  • Intermediate Preparation : React 4-ethoxyphenyl precursors with hydrazine derivatives to form the pyridazinone ring .
  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the nicotinamide moiety to the pyridazinone-ethyl intermediate .
  • Yield Optimization : Apply statistical experimental design (e.g., Box-Behnken or factorial designs) to optimize reaction parameters like temperature, solvent polarity, and stoichiometry. This reduces trial-and-error approaches and improves reproducibility .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridazinone ring, ethoxyphenyl group, and amide bond connectivity. Pay attention to splitting patterns for ethylenic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy with <2 ppm mass error.
  • HPLC-PDA/MS : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts from incomplete coupling reactions .

Advanced: How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to identify binding pose discrepancies across studies. Use force fields like CHARMM36 to assess conformational stability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain variations in redox-dependent activity. Compare computed reactivity indices with experimental IC50_{50} values .
  • Meta-Analysis : Apply multivariate regression to published bioactivity datasets, controlling for variables like assay type (e.g., in vitro vs. cell-based) .

Advanced: What mechanistic insights explain inconsistent synthetic yields in large-scale preparations?

Methodological Answer:

  • Reaction Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps (e.g., amide bond formation) .
  • Scale-Up Challenges : Investigate solvent viscosity effects on mixing efficiency using computational fluid dynamics (CFD). Adjust impeller design or solvent polarity to mitigate mass transfer limitations .
  • Byproduct Analysis : Conduct LC-MS/MS to trace side products (e.g., N-ethylnicotinamide isomers) and modify protecting group strategies .

Basic: How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-UV at 254 nm .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40°C/75% RH) .

Advanced: How can in vitro-to-in vivo extrapolation (IVIVE) address discrepancies in metabolic data?

Methodological Answer:

  • CYP450 Profiling : Use human liver microsomes (HLM) with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate microsomal clearance data with tissue partition coefficients to predict plasma concentration-time profiles .
  • Metabolite Identification : Apply UPLC-QTOF-MS/MS with isotopic labeling to distinguish phase I/II metabolites and reconcile interspecies differences (e.g., rat vs. human) .

Advanced: What strategies validate hypothesized structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., ethoxy → methoxy) and correlate logP values with membrane permeability via Parallel Artificial Membrane Permeability Assay (PAMPA) .
  • Free Energy Perturbation (FEP) : Compute relative binding affinities of derivatives against a target protein to prioritize synthetic efforts .
  • 3D-QSAR : Develop CoMFA or CoMSIA models using alignment-independent descriptors to guide substituent selection .

Basic: What safety protocols are critical when handling intermediates with reactive functional groups?

Methodological Answer:

  • Hazard Assessment : Review Safety Data Sheets (SDS) for precursors (e.g., chloronicotinoyl chloride) and implement fume hood use for volatile reagents .
  • Waste Management : Neutralize acidic/basic byproducts before disposal and use chelating agents for heavy metal catalysts .

Advanced: How can machine learning improve reaction condition screening for novel analogs?

Methodological Answer:

  • Dataset Curation : Compile historical reaction data (solvent, catalyst, yield) into a graph-based format using RDKit descriptors .
  • Neural Network Training : Train a Transformer model on USPTO reaction databases to predict optimal conditions for new substituents .
  • Active Learning : Iteratively validate model predictions with high-throughput experimentation (HTE) to refine algorithmic accuracy .

Advanced: What cross-disciplinary approaches address challenges in reactor design for continuous synthesis?

Methodological Answer:

  • Microfluidic Systems : Design chip-based reactors with embedded sensors for real-time pH and temperature monitoring to enhance reproducibility .
  • Process Analytical Technology (PAT) : Integrate inline FTIR or NIR probes for feedback-controlled crystallization .
  • Life Cycle Assessment (LCA) : Collaborate with environmental engineers to quantify waste reduction and energy efficiency gains from flow chemistry .

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